

Application Notes and Protocols for In Vivo Formulation of JA2131

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the preparation of an in vivo formulation for the PARG (Poly(ADP-ribose) Glycohydrolase) inhibitor, **JA2131**. The protocols outlined below are intended to ensure consistent and effective delivery of this compound in preclinical research settings.

Physicochemical Properties of JA2131

A thorough understanding of the physicochemical properties of **JA2131** is crucial for successful formulation development. Key properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C13H19N5O2S2	[1]
Molecular Weight	341.45 g/mol	[1]
Appearance	Solid	[1]
IC50 (PARG)	0.4 μΜ	[1]
Solubility in DMSO	~12.5 mg/mL	[2]
In Vivo Solubility	≥ 1.25 mg/mL in 10% DMSO + 90% Corn Oil	[2]

Pre-formulation Assessment

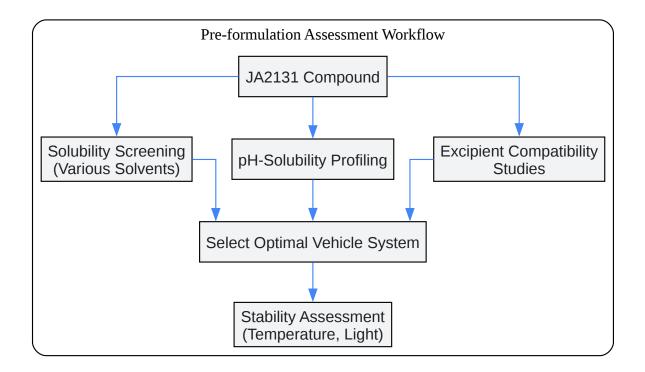
Before preparing the final formulation, it is essential to conduct pre-formulation studies to understand the behavior of **JA2131** under various conditions. These studies help in developing a stable and bioavailable dosage form.

Key Pre-formulation Experiments:

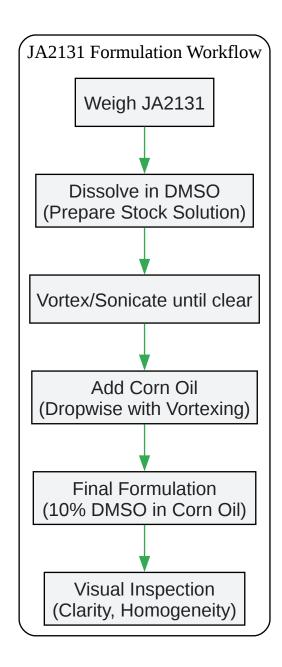
- Solubility Profiling: Determine the solubility of JA2131 in a range of pharmaceutically acceptable solvents and co-solvents. This will help in identifying suitable vehicle components.
- pH-Solubility Profile: Assess the solubility of JA2131 at different pH values to understand the impact of ionization on its solubility.[3][4]
- Stability Analysis: Evaluate the chemical stability of JA2131 in the chosen solvent systems
 under accelerated conditions (e.g., elevated temperature and light exposure) to ensure the
 compound does not degrade during preparation and administration.[3]
- Excipient Compatibility: Test the compatibility of **JA2131** with commonly used excipients to identify any potential interactions that could affect its stability or performance.

A suggested workflow for pre-formulation assessment is illustrated below.

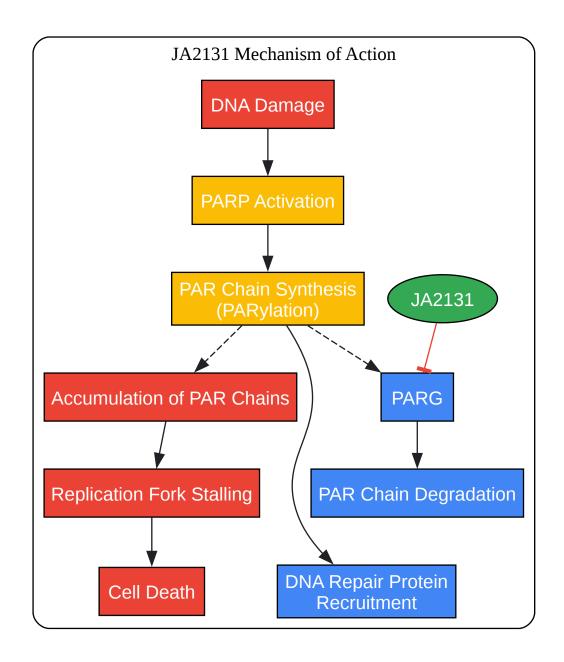












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